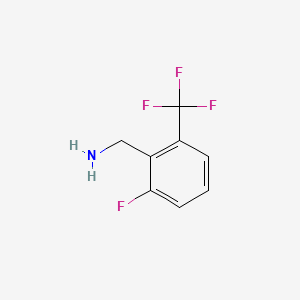

2-Fluoro-6-(trifluoromethyl)benzylamine

Overview

Description

2-Fluoro-6-(trifluoromethyl)benzylamine is a fluorinated aromatic compound that is of interest in various fields of chemistry, including medicinal chemistry and synthesis. The presence of both fluoro and trifluoromethyl groups in the molecule suggests that it could exhibit unique physical and chemical properties, making it a valuable building block for the development of more complex molecules.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as this compound, can be achieved through palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is crucial for the success of this reaction, as described in the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination process . This method provides a broad applicability in the synthesis of various fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong C-F bonds, which can influence the molecule's reactivity and interaction with other molecules. In the case of trifluoromethylated benzanilides, which share a similar trifluoromethyl group with this compound, the molecular conformation and crystal packing are significantly affected by various intermolecular interactions involving the fluorine atoms . These interactions include hydrogen bonds and the "fluorous effect," which is the tendency of fluorinated groups to interact with each other in the solid state.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions due to the reactivity of the fluorine atoms. For instance, fluoromethyl-2,4,6-trinitrophenylsulfonate, a monofluoromethylating reagent, has been used to introduce CH2F groups into different nucleophiles . This demonstrates the potential for this compound to undergo similar electrophilic substitution reactions, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong dipole-dipole interactions and low polarizability, which can affect the compound's boiling point, solubility, and stability. For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are indicative of the potential behavior of this compound in various applications.

Scientific Research Applications

Fluorination in Medicinal Chemistry and Synthesis

- Application: The use of Pd(OTf)₂ x 2 H₂O-catalyzed ortho-fluorination of triflamide-protected benzylamines, including compounds related to 2-Fluoro-6-(trifluoromethyl)benzylamine, has been demonstrated. This method is crucial in medicinal chemistry and synthesis due to the ability to convert triflamide into a range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).

Synthesis of Herbicide Pyrimidinyloxybenzylamine Derivatives

- Application: 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives are key intermediates in synthesizing pyrimidinyloxybenzylamine herbicides. These are synthesized from 2,6-difluorobenzaldehyde through various processes, highlighting the role of fluorinated benzylamines in agricultural chemistry (Qi-sun, 2005).

Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones

- Application: Azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones and benzylamine, including this compound, have been studied. This process is essential for preparing fluorine-containing amines of biological interest (Ono, Kukhar, & Soloshonok, 1996).

Development of Soluble Fluoro-Polyimides

- Application: Soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines, such as 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene. These compounds are significant in material science, particularly for creating films with excellent thermal stability and hygrothermal stability (Xie et al., 2001).

Photoredox Systems for Catalytic Fluoromethylation

- Application: The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds is significant, with trifluoromethyl and difluoromethyl groups being vital in pharmaceuticals and agrochemicals. This includes the use of this compound in creating compounds with these groups (Koike & Akita, 2016).

Synthesis of Fluoro-Polyimides

- Application: The creation of 2,2,6,6-tetrafluoro-4-phenylmethylmorpholin-3-ones from fluorinated triethylene glycol is a unique approach that underscores the versatility of fluorinated benzylamines in polymer chemistry (Zeng & Shreeve, 2009).

Safety and Hazards

“2-Fluoro-6-(trifluoromethyl)benzylamine” is considered hazardous . It has the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) .

Mechanism of Action

Target of Action

It is known to be used in the preparation of elagolix intermediate and its salts . Elagolix is a GnRH antagonist used in the treatment of endometriosis and uterine fibroids. Therefore, it can be inferred that the compound might interact with similar targets.

Action Environment

It is noted to be sensitive to air and should be stored in a dark place under an inert atmosphere at 2-8°c .

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of Elagolix intermediates and their salts . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme, facilitating the biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other reactive species. Over time, it may degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as organ damage and metabolic disturbances.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The metabolic pathways often involve oxidation, reduction, and conjugation reactions, which transform the compound into more water-soluble metabolites that can be excreted. These metabolic processes can also affect the levels of other metabolites, leading to changes in metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules depending on its subcellular distribution.

properties

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYVKQRWNQRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379221 | |

| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239087-06-0 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239087060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-6-(trifluoromethyl)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTH5K8PW7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)